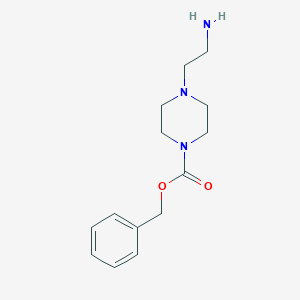

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

描述

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 104740-55-8) is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) group at the 1-position and a 2-aminoethyl substituent at the 4-position of the piperazine ring. This compound is structurally distinguished by the presence of both a primary amine (-NH2) and a carbamate-protected amine (Cbz group), which confer unique physicochemical and reactivity profiles.

属性

IUPAC Name |

benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFXITXPTXIAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447360 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104740-55-8 | |

| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of Piperazine with Benzyl Chloroformate

The synthesis begins with selective protection of one nitrogen atom in piperazine using benzyl chloroformate. This step ensures regioselective functionalization of the piperazine ring, critical for subsequent reactions.

Procedure :

-

Piperazine is dissolved in dichloromethane (DCM) under inert atmosphere.

-

Benzyl chloroformate is added dropwise at 0°C, followed by slow addition of aqueous sodium bicarbonate to maintain pH 8–9.

-

The reaction is stirred at room temperature for 12 hours, yielding benzyl piperazine-1-carboxylate.

Key Parameters :

Alkylation with Boc-Protected 2-Bromoethylamine

The unprotected nitrogen of benzyl piperazine-1-carboxylate undergoes alkylation to introduce the 2-aminoethyl side chain. To prevent side reactions, the amine group on the ethyl chain is temporarily protected with a tert-butoxycarbonyl (Boc) group.

Procedure :

-

Benzyl piperazine-1-carboxylate is dissolved in dimethylformamide (DMF).

-

Boc-protected 2-bromoethylamine and potassium carbonate are added, and the mixture is heated to 80°C for 8 hours.

-

The product, benzyl 4-(2-(Boc-amino)ethyl)piperazine-1-carboxylate, is isolated via extraction and evaporation.

Key Parameters :

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to unmask the primary amine on the ethyl side chain.

Procedure :

-

The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours.

-

The reaction is neutralized with aqueous sodium hydroxide, and the free amine product is extracted into ethyl acetate.

Key Parameters :

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Alkylation Efficiency : Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, improving alkylation yields. Elevated temperatures (80°C) accelerate the reaction but require careful monitoring to avoid decomposition.

-

Deprotection Kinetics : TFA in DCM achieves rapid Boc removal without affecting the Cbz group, ensuring product stability.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

-

Purity : >97% as confirmed by reverse-phase HPLC using a C18 column and acetonitrile-water gradient.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise Protection-Alkylation | High regioselectivity; scalable | Requires Boc protection/deprotection | 75–90% |

| Reductive Amination | Single-step introduction of aminoethyl group | Low yields due to side reactions | <50% |

Applications and Derivatives

This compound serves as a precursor for:

化学反应分析

反应类型

阿扎替丁马来酸盐会经历几种类型的化学反应,包括:

常用试剂和条件

主要生成物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生阿扎替丁马来酸盐的不同氧化形式,而还原可以产生各种还原衍生物 .

科学研究应用

Medicinal Chemistry

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications at the piperazine ring have been shown to enhance this efficacy .

- Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that this compound inhibits cell growth at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy .

- Anti-inflammatory Effects : Research using LPS-induced RAW 264.7 cells revealed that the compound can dose-dependently reduce nitric oxide production, indicating its potential as an anti-inflammatory agent .

The biological mechanisms of this compound involve interactions with various molecular targets, including enzymes and receptors. The aminoethyl group facilitates hydrogen bonding with active sites, while the benzyl moiety enhances lipophilicity, aiding in membrane penetration .

Case Studies

Several notable studies have explored the applications of this compound:

- Antimicrobial Study : In vitro tests demonstrated that derivatives showed significant antibacterial activity against various microorganisms, emphasizing the importance of structural modifications for enhancing efficacy .

- Anticancer Evaluation : A study involving human cancer cell lines reported that the compound inhibited cell growth effectively, suggesting its potential for development into a therapeutic agent .

- Inflammation Model : Experiments indicated that this compound could significantly reduce inflammation markers in cellular models, supporting its use as an anti-inflammatory agent .

作用机制

阿扎替丁马来酸盐通过阻断效应细胞上的组胺 H1 受体发挥作用。 这种作用阻止组胺与其受体结合,从而降低了涉及组胺释放的过敏反应和组织损伤反应的强度 . 分子靶标包括各种细胞上的组胺受体,所涉及的途径与抑制组胺介导的信号传导有关 .

相似化合物的比较

Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)

- Structure: Contains a butenyl group instead of the aminoethyl chain.

- Synthesis : Synthesized via iridium-catalyzed amination in DME with 98% yield and 98% enantiomeric excess (ee) .

- Properties : Forms a light yellow oil; Rf = 0.12 (TLC, hexane:EtOAc = 1:2). Exhibits high optical rotation ([α]D28 = -97°) .

- Comparison : The absence of an amine group reduces polarity compared to the target compound, impacting solubility and reactivity in nucleophilic reactions.

Benzyl 4-(2-chloro-6-hydroxyhexyl)piperazine-1-carboxylate (35)

- Structure : Features a chloro-hydroxyhexyl chain.

- Comparison: The chloro-hydroxyhexyl group enhances lipophilicity, contrasting with the hydrophilic aminoethyl group in the target compound.

Analogues with Aromatic Substituents

Benzyl 4-(4-(2-(tert-butoxy)-2-oxoethoxy)phenyl)piperazine-1-carboxylate (14)

- Structure : Substituted with a phenyl group linked to a tert-butoxycarbonylmethyl ether.

- Comparison: The aromatic ring and ether linkage contribute to π-π stacking and reduced solubility in polar solvents compared to the aminoethyl group .

1-(3-Chlorophenyl)piperazine (4)

- Structure : A benzylpiperazine analogue with a 3-chlorophenyl group.

- Comparison: The electron-withdrawing chloro group decreases basicity of the piperazine nitrogen, whereas the aminoethyl group in the target compound increases it .

Analogues with Heteroatom Functionalization

Benzyl 4-(pivaloyloxy)piperazine-1-carboxylate (2b-SM3)

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

- Structure : Uses a tert-butoxycarbonyl (Boc) group instead of Cbz.

- Properties: Boc protection offers orthogonal deprotection conditions (acid-sensitive vs. hydrogenolysis for Cbz) .

Table 1. Key Properties of Selected Analogues

Table 2. Similarity Analysis (CAS-based)

| Compound (CAS) | Similarity Score | Key Structural Difference |

|---|---|---|

| Benzyl piperazine-1-carboxylate (31166-44-6) | 0.96 | Lacks aminoethyl group |

| 4-Methylbenzyl piperazine-1-carboxylate (46821-51-6) | 0.96 | Methylbenzyl vs. aminoethyl substituent |

| Benzyl N-(2-aminoethyl)carbamate hydrochloride (18807-71-1) | 0.92 | Carbamate vs. carboxylate linkage |

Discussion of Key Findings

- Synthetic Flexibility: The aminoethyl group in the target compound allows for further derivatization (e.g., amide formation), whereas alkenyl or aryl substituents limit such modifications .

- Solubility: Aminoethyl enhances aqueous solubility compared to hydrophobic groups like pivaloyloxy or phenylbutyl .

- Biological Relevance: Piperazine derivatives with aminoethyl chains are often explored in drug discovery for targeting enzymes or receptors via hydrogen bonding, contrasting with halogenated aryl analogues used in receptor antagonism .

生物活性

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its versatility in pharmacological applications. The compound's structure can be described as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Aminoethyl Side Chain : Contributes to the compound's interaction with biological targets.

- Benzyl Moiety : Enhances lipophilicity, facilitating membrane penetration.

The molecular formula is C13H18N2O2, and it has a molecular weight of 234.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as an antagonist or modulator at specific receptors, including:

- Serotonin Receptors : Potentially influencing mood and anxiety.

- Dopamine Receptors : Implicated in reward and motivation pathways.

- Sigma Receptors : Associated with neuroprotective effects.

The compound's ability to form hydrogen bonds with active sites on these receptors enhances its biological efficacy. Moreover, the piperazine ring's flexibility allows for conformational adaptability, which is crucial for receptor binding.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Neuropharmacological Effects : Exhibits potential as an anxiolytic and antidepressant agent.

- Anticancer Activity : Preliminary data suggest cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 values indicate significant growth inhibition.

- U-937 (Monocytic Leukemia) : Demonstrated apoptotic induction in treated cells.

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through various analogs. Key findings include:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperazine ring, aminoethyl side chain | Moderate anticancer activity |

| Benzyl 4-(3-chlorobenzyl)piperazine | Chlorine substitution on benzene | Altered receptor interactions |

| Benzyl 4-(5-methoxybenzyl)piperazine | Methoxy group addition | Enhanced lipophilicity and receptor affinity |

These variations demonstrate how modifications to the benzyl moiety or piperazine ring can significantly influence the compound's pharmacological profile.

Case Studies and Research Findings

-

Neuropharmacology Study :

A study investigating the effects of this compound on anxiety-like behaviors in rodent models showed a dose-dependent reduction in anxiety levels, suggesting its potential as an anxiolytic agent . -

Anticancer Activity Assessment :

In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, with IC50 values comparable to established chemotherapeutics like doxorubicin . -

Receptor Binding Studies :

Binding affinity assays indicated that this compound selectively binds to sigma receptors over other neurotransmitter receptors, highlighting its specificity and potential therapeutic applications .

常见问题

Q. Key Data :

| Parameter | Example Conditions | Yield Range |

|---|---|---|

| Catalyst | Iridium complexes | 64–98% |

| Solvent | DMF or DME | 57–81% |

| Temperature | 50°C | 64–94% |

How can enantioselective synthesis of this compound be achieved, and what analytical methods validate its stereochemical purity?

Advanced Research Question

- Method : Iridium-catalyzed asymmetric amination with chiral ligands (e.g., (S)-BINAP) enables enantioselective synthesis. For example, Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate was synthesized with 98% enantiomeric excess (ee) using crotyl acetate and iridium catalysts .

- Validation :

- SFC/HPLC : Chiral stationary phases (e.g., Chiralpak® columns) resolve enantiomers, with ee calculated from peak area ratios .

- Optical Rotation : Specific rotation values (e.g., [α]D²⁸ = -97°) confirm stereochemistry .

Q. Example Data :

| Technique | Result | Reference |

|---|---|---|

| SFC | ee = 94% | |

| HPLC | ee = 98% | |

| [α]D²⁸ | -97° (c = 0.5, CHCl₃) |

What spectroscopic techniques are employed to confirm the structure and purity of this compound?

Basic Research Question

Q. Typical NMR Shifts :

| Group | 1H δ (ppm) | 13C δ (ppm) |

|---|---|---|

| Piperazine | 2.5–3.5 | 45–55 |

| Benzyl CH₂ | 5.1 | 67.5 |

| Carbamate C=O | - | 155–160 |

What strategies mitigate side reactions during functional group transformations in derivatives of this compound?

Advanced Research Question

- Protection/Deprotection : Use Boc or Cbz groups to shield reactive amines during substitutions. For example, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate avoids undesired alkylation at the amine .

- Reagent Selection : Sodium hydride (NaH) for controlled deprotonation minimizes over-alkylation .

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without hydrolyzing sensitive groups .

Case Study : Substitution at the benzyl position with 4-bromophenyl groups achieved 73% yield using optimized NaH conditions .

What are the recommended handling and disposal protocols for this compound based on its ecological and regulatory profile?

Basic Research Question

- Handling : Use PPE (gloves, goggles) due to potential irritancy. Store at RT in airtight containers .

- Disposal : Follow SARA 302 regulations. Incinerate or use licensed waste handlers for organic compounds .

- Ecological Data : Limited PBT/vPvB data; avoid environmental release due to potential bioaccumulation risks .

Q. Regulatory Compliance :

| Region | Classification | Reference |

|---|---|---|

| USA | Non-hazardous (DOT) | |

| EU | Not classified |

How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Advanced Research Question

- Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to enzymes like kinase targets. For example, Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate showed >98% purity and inhibitory activity in preliminary assays .

- Assays : Measure IC₅₀ values via fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。